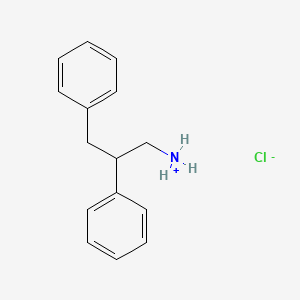
3,4-Dibromoquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromoquinolin-2-amine is a quinoline derivative with the molecular formula C9H6Br2N2. This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the quinoline ring and an amine group at the 2nd position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromoquinolin-2-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: 3,4-Dibromoquinolin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinoline derivatives without bromine.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in debrominated quinoline derivatives .
科学的研究の応用
3,4-Dibromoquinolin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 3,4-Dibromoquinolin-2-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
2-Aminoquinoline: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloroquinolin-2-amine: Contains chlorine atoms instead of bromine, leading to different reactivity and biological activity.
3,4-Difluoroquinolin-2-amine: Contains fluorine atoms, which can significantly alter its chemical properties and biological effects.
Uniqueness: 3,4-Dibromoquinolin-2-amine is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and contribute to its distinct biological activities. The bromine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of various quinoline derivatives .
特性
CAS番号 |
41320-98-3 |
|---|---|
分子式 |
C9H6Br2N2 |
分子量 |
301.96 g/mol |
IUPAC名 |
3,4-dibromoquinolin-2-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,(H2,12,13) |
InChIキー |
YTJQPGCOXZDRRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)
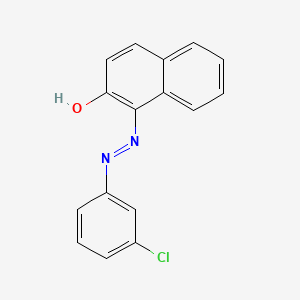


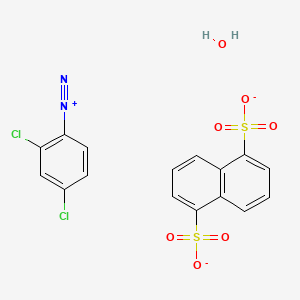

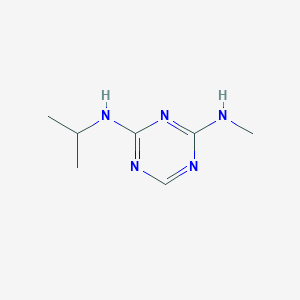
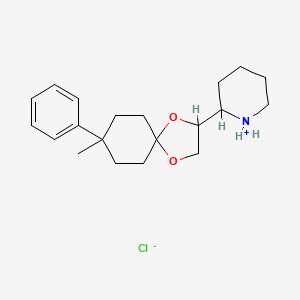
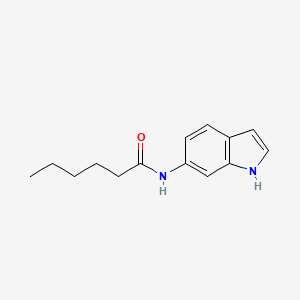
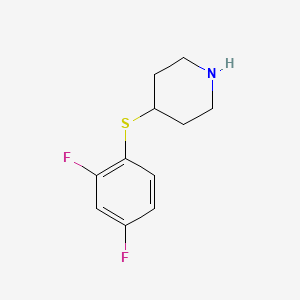
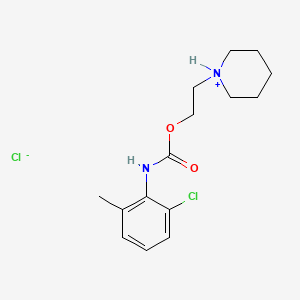
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
